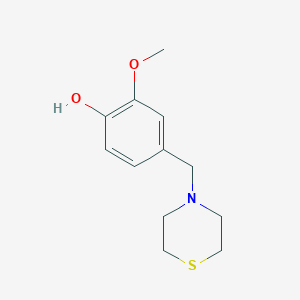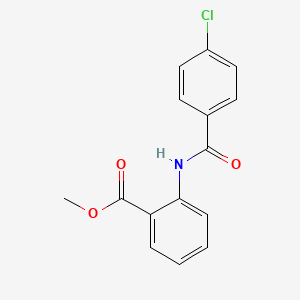
Methyl 2-(4-chlorobenzamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chlorobenzamido)benzoate is an organic compound with the molecular formula C15H12ClNO3. It is a derivative of benzamide and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a methyl ester group, a chlorobenzamido group, and a benzoate moiety, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chlorobenzamido)benzoate can be synthesized through a reaction between methyl anthranilate and 4-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a solvent such as dichloromethane. The process involves the dropwise addition of 4-chlorobenzoyl chloride to a solution of methyl anthranilate, followed by stirring at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-chlorobenzamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzamido group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include substituted benzamides or thiobenzamides.
Hydrolysis: The major products are 4-chlorobenzoic acid and methyl anthranilate.
Aplicaciones Científicas De Investigación
Methyl 2-(4-chlorobenzamido)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-chlorobenzamido)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-(2,6-dimethylphenyl)benzamide
- 4-Chloro-N-(3,4-dimethylphenyl)benzamide
- 3-Chloro-N-(2-methylphenyl)benzamide
- 2-Methyl-N-(4-methylphenyl)benzamide
- 3-Methyl-N-(2-methylphenyl)benzamide
Uniqueness
Methyl 2-(4-chlorobenzamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEPFICGIPSSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)
![N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B5822015.png)
![(4Z)-2-cyclohexyl-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B5822042.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5822047.png)
![diethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5822056.png)
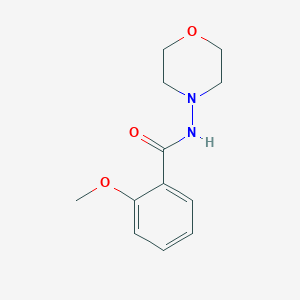
![5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)
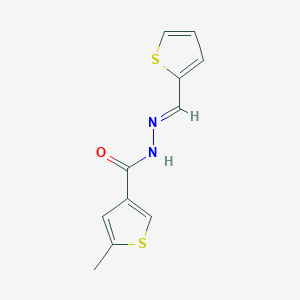
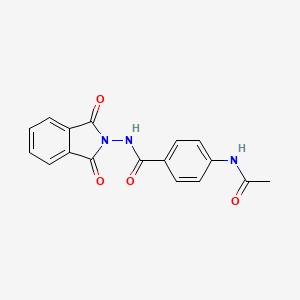
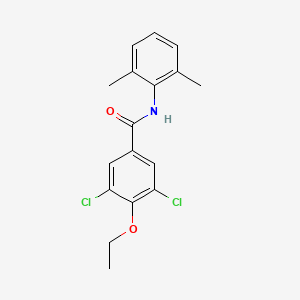
![4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B5822111.png)
![3,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B5822118.png)
